![molecular formula C20H18N2O5 B12282253 L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- CAS No. 70601-16-0](/img/structure/B12282253.png)
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- is a complex organic compound with a unique structure that includes multiple bonds, aromatic rings, and functional groups. This compound is derived from L-Tryptophan, an essential amino acid, and is modified with formyl and phenylmethoxycarbonyl groups, which contribute to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include formic acid, phenylmethoxycarbonyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings and functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones .
Wissenschaftliche Forschungsanwendungen
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-
- L-Tryptophan, 1-formyl-N-methyl-N-[(phenylmethoxy)carbonyl]-
- Other derivatives of L-Tryptophan with different protective groups .
Uniqueness
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- is unique due to its specific combination of formyl and phenylmethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
70601-16-0 |
|---|---|
Molekularformel |
C20H18N2O5 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(2S)-3-(1-formylindol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-13-22-11-15(16-8-4-5-9-18(16)22)10-17(19(24)25)21-20(26)27-12-14-6-2-1-3-7-14/h1-9,11,13,17H,10,12H2,(H,21,26)(H,24,25)/t17-/m0/s1 |
InChI-Schlüssel |
ZQOPGWMBWKWWGH-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C3=CC=CC=C32)C=O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C3=CC=CC=C32)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


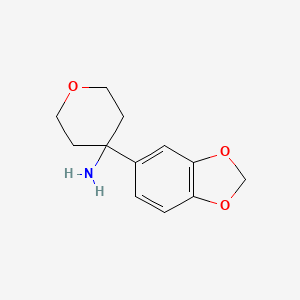
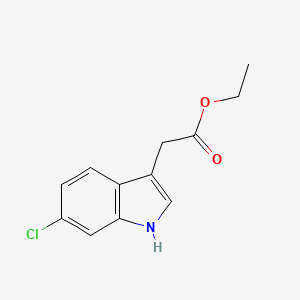
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)
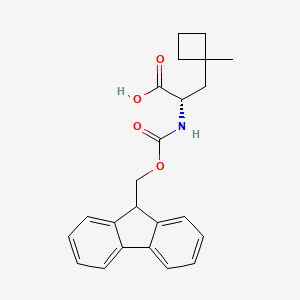
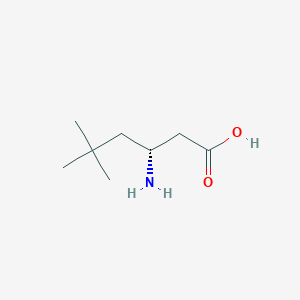
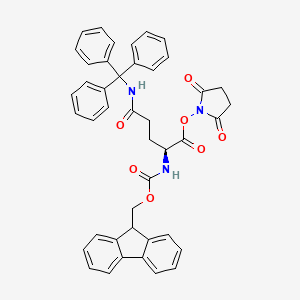
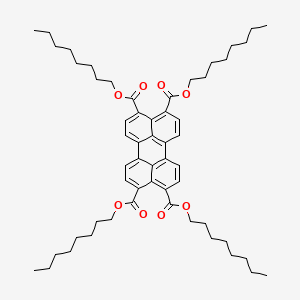
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
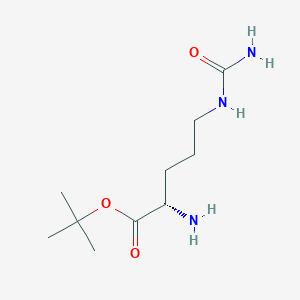
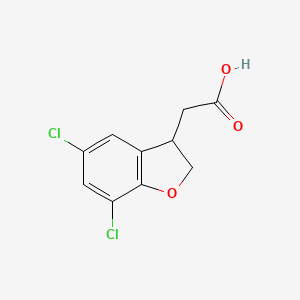
![6-Bromo-[2,2';6',2'']ternaphthalene](/img/structure/B12282242.png)
